molecular formula C9H6F3IO2 B2918935 [5-(Trifluoromethyl)-2-iodophenyl]acetic acid CAS No. 702641-08-5

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid

Cat. No. B2918935
CAS RN: 702641-08-5
M. Wt: 330.045
InChI Key: SQXUEKCSIQRSEV-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPAA is a derivative of phenylacetic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The trifluoromethyl group in [5-(Trifluoromethyl)-2-iodophenyl]acetic acid is of significant interest in medicinal chemistry due to its potential to improve pharmacological properties. Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized using this compound, have shown promise as inhibitors in human cancer cells .

Pharmaceutical Development: Drug Synthesis

Compounds containing the trifluoromethyl group, such as [5-(Trifluoromethyl)-2-iodophenyl]acetic acid, are integral in the synthesis of various drugs. Over the past 20 years, numerous FDA-approved drugs featuring this group have been developed, highlighting its importance in the creation of new therapeutic agents .

Organic Synthesis: Building Blocks

This compound serves as a valuable building block in organic synthesis. Its reactive iodine moiety and the electron-withdrawing trifluoromethyl group make it a versatile intermediate for constructing more complex molecules, which are essential in various chemical syntheses .

Material Science: Fluorinated Molecules

In material science, fluorinated molecules like [5-(Trifluoromethyl)-2-iodophenyl]acetic acid are used due to their unique properties, such as increased lipophilicity and altered steric effects, which can significantly impact the development of materials with specific characteristics .

Agrochemical Research: Active Ingredient Synthesis

The trifluoromethyl group is also a key structural motif in active agrochemical ingredients. Its inclusion in molecules can lead to the development of more effective and selective agrochemicals, aiding in the protection of crops and improving agricultural productivity .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, [5-(Trifluoromethyl)-2-iodophenyl]acetic acid can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

properties

IUPAC Name

2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXUEKCSIQRSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid

Synthesis routes and methods

Procedure details

A solution of 5-trifluoromethyl-2-iodophenylacetonitrile (30 g, 96 mmol) in ethanol (100 mL) is stirred at room temperature. Sodium hydroxide (7.7 g, 192 mmol) dissolved in water (60 mL) is added. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water (250 mL) and then hexanes (500 mL). Air drying gives 5-trifluoromethyl-2-iodophenylacetic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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